2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide
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Overview
Description
2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazines or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazones and related derivatives, such as:
- 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Properties
CAS No. |
765274-37-1 |
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Molecular Formula |
C22H16BrCl2N3O3 |
Molecular Weight |
521.2 g/mol |
IUPAC Name |
N'-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-(2,5-dichlorophenyl)oxamide |
InChI |
InChI=1S/C22H16BrCl2N3O3/c23-16-7-5-14(6-8-16)13-31-20-4-2-1-3-15(20)12-26-28-22(30)21(29)27-19-11-17(24)9-10-18(19)25/h1-12H,13H2,(H,27,29)(H,28,30)/b26-12+ |
InChI Key |
DHVWTVPUNRCYKF-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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